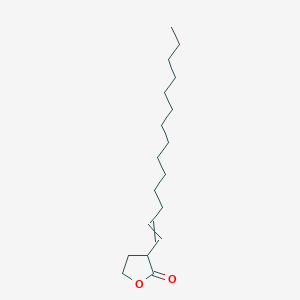
3-(Tetradec-1-EN-1-YL)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tetradec-1-EN-1-YL)oxolan-2-one is a chemical compound with the molecular formula C₁₈H₃₂O₂. It is also known by its IUPAC name, 3-[(1E)-1-Tetradecen-1-yl]dihydro-2(3H)-furanone . This compound is characterized by a long carbon chain with a double bond and a lactone ring, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetradec-1-EN-1-YL)oxolan-2-one typically involves the reaction of a tetradecenyl precursor with a lactone-forming reagent. One common method is the reaction of tetradecen-1-ol with γ-butyrolactone under acidic conditions to form the desired product . The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Feedstock: Tetradecen-1-ol and γ-butyrolactone
Catalyst: Solid acid catalyst such as Amberlyst-15
Temperature: 70-90°C
Pressure: Atmospheric pressure
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tetradec-1-EN-1-YL)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The double bond in the tetradecenyl chain can be oxidized to form epoxides or diols.
Reduction: The lactone ring can be reduced to form the corresponding diol.
Substitution: The hydrogen atoms on the carbon adjacent to the lactone ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Epoxides, diols
Reduction: Diols
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
3-(Tetradec-1-EN-1-YL)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 3-(Tetradec-1-EN-1-YL)oxolan-2-one involves its interaction with various molecular targets. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then interact with enzymes and receptors in biological systems. The double bond in the tetradecenyl chain can also participate in reactions with reactive oxygen species, leading to the formation of reactive intermediates that can modulate biological pathways .
Comparaison Avec Des Composés Similaires
3-(Tetradec-1-EN-1-YL)oxolan-2-one can be compared with other similar compounds, such as:
3-(Dodec-1-EN-1-YL)oxolan-2-one: Similar structure but with a shorter carbon chain.
3-(Hexadec-1-EN-1-YL)oxolan-2-one: Similar structure but with a longer carbon chain.
3-(Octadec-1-EN-1-YL)oxolan-2-one: Similar structure but with an even longer carbon chain.
The uniqueness of this compound lies in its specific carbon chain length, which imparts distinct physical and chemical properties, making it suitable for specific applications in various fields .
Propriétés
Numéro CAS |
93610-12-9 |
|---|---|
Formule moléculaire |
C18H32O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
3-tetradec-1-enyloxolan-2-one |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-20-18(17)19/h13-14,17H,2-12,15-16H2,1H3 |
Clé InChI |
ZXZNPKPEZYSHIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC=CC1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid](/img/structure/B14368887.png)
![1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14368898.png)
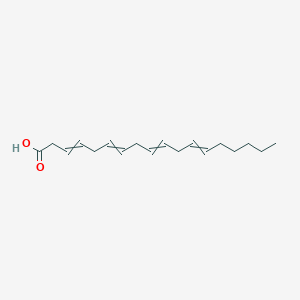
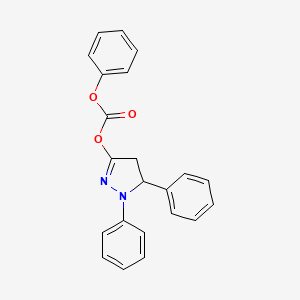
![1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium](/img/structure/B14368916.png)
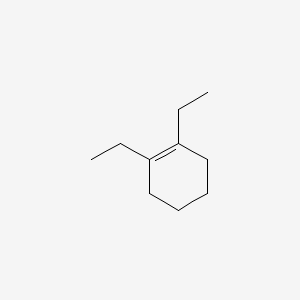
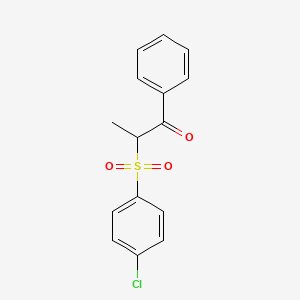
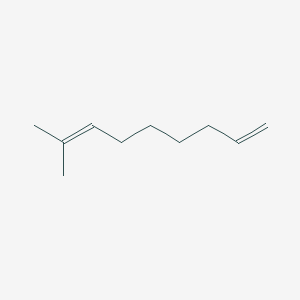
![N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide](/img/structure/B14368924.png)


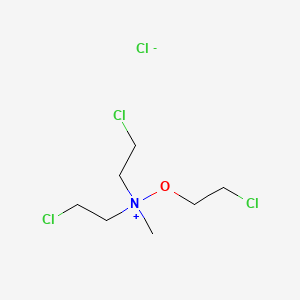
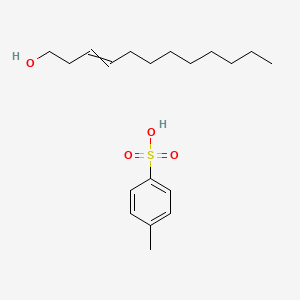
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)
